(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid
Overview
Description
“(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid” is a chemical compound with the empirical formula C20H21NO5 . It is a solid substance . This compound is used in the field of chemistry for various applications .
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis
The molecular weight of this compound is 355.38 g/mol . The InChI key for this compound is JBIRUWVMQYLPPX-SFHVURJKSA-N .Chemical Reactions Analysis
This compound is used for preparing stapled peptides by ring closing metathesis .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 355.38 g/mol . The InChI key for this compound is JBIRUWVMQYLPPX-SFHVURJKSA-N .Scientific Research Applications
Synthesis and Application in Organic Chemistry
- (S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid plays a crucial role in the synthesis of various complex molecules. For instance, it's used in the total synthesis of Adda, a unique amino acid in cyanobacterial hepatotoxins (Namikoshi et al., 1989). Additionally, it is instrumental in synthesizing N-Fmoc-protected β-amino acids through the Arndt-Eistert protocol (Ellmerer-Müller et al., 1998).
Solid Phase Synthesis Applications
- This compound is significant in the development of new linkers for solid phase synthesis. Its properties offer higher acid stability compared to standard trityl resins. This advancement allows for more efficient immobilization and subsequent cleavage of carboxylic acids and amines (Bleicher et al., 2000).
Role in Aroma and Flavor Compounds Analysis
- The compound has been utilized in the analysis of Ehrlich degradation in fermented foods. It helps in understanding the enantiomeric distribution of various metabolites like 2-methylbutanoic acid and its derivatives, which are crucial in flavor science (Matheis et al., 2016).
Applications in Peptide Synthesis
- It's used in the preparation of N-Fmoc-protected homoamino acids for solid-phase syntheses of β-peptides, showcasing its importance in peptide chemistry (Šebesta & Seebach, 2003).
Self-Assembled Structures in Modified Amino Acids
- The compound has been explored in the study of self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids. This research paves the way for designing novel self-assembled architectures with specific functionalities (Gour et al., 2021).
Chiroptical Properties and Conformational Equilibria
- Studies on optically active 2-methyl substituted acids and esters, including derivatives of this compound, provide insights into chiroptical properties and conformational equilibria, crucial for stereochemical analysis in organic synthesis (Korver & Gorkom, 1974).
Safety And Hazards
The compound is labeled with the hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)18(20(23)24)11-22-21(25)26-12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHQNPPGMKCPTP-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719306 | |
Record name | (2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid | |
CAS RN |
203854-59-5 | |
Record name | (2S)-2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203854-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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